molecular formula C21H22ClNO5S B2429081 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034608-87-0

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2429081
CAS RN: 2034608-87-0
M. Wt: 435.92
InChI Key: GWJORQSNMLISFE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,4-thiazepan ring, a 2,3-dihydrobenzo[b][1,4]dioxin ring, and a chlorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized starting from methyl acrylate and removing the methyl group with LiOH after cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the 1,4-thiazepan and 2,3-dihydrobenzo[b][1,4]dioxin rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the presence of the 1,4-thiazepan ring could potentially undergo reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antioxidant Activity of Thiazole Derivatives

A study by Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties. These compounds were evaluated for their antioxidant activity using various radical scavenging methods. The study found that compounds with selenourea functionality exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) explored the synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties. The study demonstrated that some synthesized compounds showed higher anticancer activity compared to the reference drug doxorubicin, as well as good to excellent antimicrobial activity. This indicates the potential of such compounds for further investigation as antimicrobial and anticancer agents (Hafez et al., 2016).

Luminescence Switching

Wen et al. (2021) reported the synthesis of a new pure organic donor-acceptor molecule that demonstrates near ultraviolet (NUV) delayed fluorescence (DF) and dual emission of NUV DF and yellow room-temperature phosphorescence. This finding could have implications for the development of materials with tunable luminescent properties, useful in sensors and optoelectronic devices (Wen et al., 2021).

Molecular Docking and Anticancer Activity

Katariya et al. (2021) conducted a study on the synthesis of novel compounds with oxazole, pyrazoline, and pyridine moieties for their anticancer activity. The compounds were evaluated against a panel of 60 cancer cell lines, and one compound, in particular, showed high potency. Molecular docking studies were also performed to understand the interaction of these compounds with biological targets, suggesting their potential utilization in overcoming drug resistance (Katariya et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound shares structural similarities with other molecules, such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives , but the specific targets of these molecules are not well-defined

Mode of Action

Based on its structural similarity to other molecules, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating cellular signaling pathways, or altering gene expression

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarities to other molecules, it may potentially influence various biochemical pathways. Without specific information about its targets and mode of action, it is difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound, potentially affecting its interaction with targets . Similarly, temperature could affect the compound’s stability and its interactions with targets. Other molecules present in the environment could also interact with the compound, potentially affecting its action and efficacy .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO5S/c1-14-20(28-18-9-5-4-8-17(18)27-14)21(24)23-11-10-19(29(25,26)13-12-23)15-6-2-3-7-16(15)22/h2-9,14,19-20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJORQSNMLISFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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